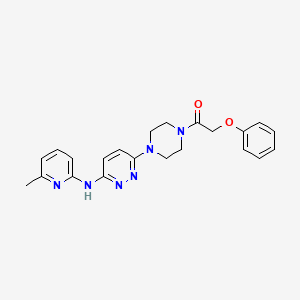

1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone

Description

This compound is a heterocyclic small molecule featuring a pyridazine core linked to a piperazine moiety, a phenoxy ethanone group, and a 6-methylpyridin-2-yl amino substituent. The phenoxy ethanone group may enhance solubility or serve as a hydrogen-bond acceptor, while the methylpyridinyl amino group could contribute to target binding specificity.

Propriétés

IUPAC Name |

1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O2/c1-17-6-5-9-19(23-17)24-20-10-11-21(26-25-20)27-12-14-28(15-13-27)22(29)16-30-18-7-3-2-4-8-18/h2-11H,12-16H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEZNKBTMPUDHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone is a complex organic molecule belonging to the class of pyridazinone derivatives. This compound has garnered attention due to its diverse biological activities, which include potential applications in pharmacology and therapeutic development. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]propan-1-one |

| Molecular Formula | C17H22N6O |

| Molecular Weight | 318.4 g/mol |

| CAS Number | 1251560-93-6 |

This compound's unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research has indicated that pyridazinone derivatives exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed efficacy against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, derivatives of pyridazinones have shown cytotoxic effects against human cancer cell lines, including leukemia and breast cancer cells. One study reported that a related compound exhibited an IC50 value in the low micromolar range against HL-60 leukemia cells, indicating potent activity .

Case Studies

- Case Study on Cytotoxicity : A derivative similar to this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results showed that the compound induced apoptosis through the mitochondrial pathway, leading to cell death in treated cells .

- In Vivo Studies : In vivo studies using murine models have shown that compounds with similar structures can significantly reduce tumor size when administered at specific dosages. These findings support the potential use of this compound in cancer therapy .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance.

- Radical Formation : It has been suggested that the formation of reactive oxygen species (ROS) plays a role in its cytotoxic effects, leading to oxidative stress in target cells .

Pharmaceutical Development

Given its promising biological activities, this compound is being investigated for potential therapeutic applications in treating infections and cancers. Its ability to inhibit specific pathways involved in disease progression makes it a valuable candidate for drug development.

Future Directions

Further research is needed to fully elucidate the pharmacokinetics and safety profile of this compound. Ongoing studies are focusing on optimizing its chemical structure to enhance efficacy and reduce toxicity.

Applications De Recherche Scientifique

Scientific Research Applications

1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone has been investigated for various applications:

Medicinal Chemistry

This compound has shown promise as a deoxycytidine triphosphate pyrophosphatase (dCTPase) inhibitor , which plays a crucial role in nucleotide homeostasis. Inhibiting dCTPase could lead to novel cancer treatments by targeting cancer progression and resistance to nucleoside analogues.

Antimicrobial Activity

Research indicates that derivatives of pyridazine, including this compound, exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness against bacterial and fungal strains highlights its potential as an antimicrobial agent .

Anti-inflammatory Effects

Studies have shown that the compound can modulate signaling pathways related to inflammation. By interacting with specific molecular targets, it may provide therapeutic effects in models of inflammatory diseases .

Anticancer Properties

The compound's ability to inhibit certain enzymes involved in cancer pathways positions it as a candidate for anticancer drug development. Its mechanism of action may involve the modulation of biochemical pathways that are critical in tumor growth and metastasis.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs, emphasizing structural variations, pharmacological targets, and synthetic strategies.

Structural Analogues and Key Differences

Pharmacological and Physicochemical Comparisons

- Target Compound vs. Compound 14 (): The trifluoromethylphenyl group in Compound 14 enhances metabolic stability and lipophilicity compared to the target compound’s phenoxy ethanone, which may reduce off-target interactions but increase solubility challenges . Both compounds utilize piperazine as a linker, but the methoxypyridine in Compound 14 likely confers distinct hydrogen-bonding interactions with AMPK.

- Target Compound vs. Analogue: The fluorinated cyclobutoxy and butyl chains in ’s compound improve membrane permeability and target affinity, whereas the target compound’s phenoxy group may favor aqueous solubility .

- Target Compound vs. In contrast, the target compound’s pyridazine-piperazine system may favor central nervous system (CNS) targets due to smaller size and lower polar surface area .

Research Implications and Gaps

- Potency and Selectivity: The target compound’s phenoxy ethanone group may reduce cytotoxicity compared to fluorinated analogs () but requires empirical validation.

- Therapeutic Potential: Structural parallels to kinase inhibitors () suggest promise in oncology or inflammation, but target identification studies are needed.

- Synthetic Optimization: Incorporating fluorine (as in ) or rigid heterocycles () could refine pharmacokinetics .

Q & A

Q. What are the established synthetic routes for 1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, piperazine derivatives can be functionalized via nucleophilic substitution or amination. Key steps include:

- Amination : Reacting pyridazine intermediates with 6-methylpyridin-2-amine under reflux conditions in ethanol or DMF, using catalysts like Pd(OAc)₂ for Buchwald-Hartwig coupling .

- Piperazine Functionalization : Introducing the phenoxyethanone moiety via alkylation or acylation. Ethyl chloroacetate or bromoethylphenoxy derivatives are common reagents, with K₂CO₃ as a base in anhydrous THF .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures ensures purity.

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm proton environments (e.g., piperazine N–CH₂, pyridazine aromatic protons) in DMSO-d₆ or CDCl₃. Chemical shifts for methyl groups on pyridine typically appear at δ 2.4–2.6 ppm .

- FTIR : Identify carbonyl (C=O, ~1680–1720 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) stretches .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals bond angles and packing. For analogous piperazine-pyridazine systems, triclinic systems (space group P1) with unit cell parameters a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å are observed .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as piperazine derivatives may release volatile amines .

- Storage : Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying conditions?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol/THF. DMF enhances amination efficiency but may require post-reaction dialysis to remove Pd residues .

- Catalyst Tuning : Compare Pd(OAc)₂ with Xantphos ligands vs. CuI for Ullmann-type couplings. Pd systems often achieve >80% yield but require rigorous oxygen exclusion .

- Temperature Gradients : Use microwave-assisted synthesis (100–150°C, 30 min) to reduce reaction times versus traditional reflux (12–24 hr) .

Q. How should discrepancies in biological activity data between in vitro and in vivo studies be addressed?

- Methodological Answer :

- Metabolic Stability Assays : Perform liver microsome studies (human/rat) to identify rapid hydrolysis of the phenoxyethanone group, which may reduce in vivo efficacy .

- Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma half-life (t₁/₂) and tissue distribution. Adjust dosing regimens if poor bioavailability (<20%) is observed .

- Receptor Binding Studies : Employ surface plasmon resonance (SPR) to compare target affinity (KD) in buffer vs. serum-containing media, accounting for protein binding .

Q. What methodologies are used to assess the environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound in pH-adjusted buffers (pH 4–9) at 25–50°C. Monitor degradation via HPLC-UV; piperazine rings are prone to acid-catalyzed cleavage .

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions. LC-HRMS identifies hydroxylated byproducts (e.g., quinone derivatives) .

- Microbial Degradation : Use OECD 301B tests with activated sludge. Aerobic conditions favor breakdown of the pyridazine moiety via oxidative pathways .

Q. What strategies can elucidate the binding mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases). Focus on hydrogen bonding between the pyridazine N-atoms and active-site residues .

- Mutagenesis Studies : Introduce point mutations (e.g., Ala scanning) in suspected binding pockets. Measure IC₅₀ shifts to validate key interactions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpy-driven (specific H-bonds) vs. entropy-driven (hydrophobic packing) interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.